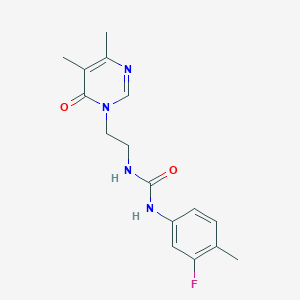

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c1-10-4-5-13(8-14(10)17)20-16(23)18-6-7-21-9-19-12(3)11(2)15(21)22/h4-5,8-9H,6-7H2,1-3H3,(H2,18,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINACGBFMOGOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C=NC(=C(C2=O)C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring substituted with dimethyl and oxo groups, an ethyl linker, and a phenyl group with a fluoromethyl substitution. Its molecular formula is , and it has a molecular weight of approximately 391.4 g/mol. The presence of diverse functional groups contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibition against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Evaluation

In vitro studies have demonstrated the effectiveness of related compounds against various bacterial strains. For instance, a study highlighted that compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) as low as 12.9 µM against MRSA . The bactericidal activity was confirmed by the ratio of minimum bactericidal concentration (MBC) to MIC being less than or equal to 4.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using various cancer cell lines. A notable finding was that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating potential for development as anticancer agents .

Table: Summary of Biological Activities

| Activity | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.9 µM | |

| Acetylcholinesterase Inhibition | AChE | 2.7 µM | |

| Cytotoxicity | Various cancer cell lines | Varies (μM range) |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with fluorinated aromatic substitutions exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine may play a crucial role in increasing biological activity .

- Neuroprotective Potential : Another investigation into the neuroprotective effects of related compounds found that they could significantly inhibit AChE activity, which is beneficial in conditions like Alzheimer's disease. The mechanism involved binding interactions that stabilize the enzyme-substrate complex, thereby enhancing acetylcholine levels in the brain .

Comparison with Similar Compounds

Table 1: Structural Comparison with Patent Compounds

Key Observations :

Core Structure: The target compound’s pyrimidinone lacks the fused pyridine ring present in the patent compounds, reducing rigidity but increasing synthetic accessibility.

Substituents: The 3-fluoro-4-methylphenyl group is shared with Patent Ex. 1, suggesting a conserved pharmacophore for target engagement. The urea moiety in the target compound is absent in the patent derivatives, which instead feature nitrogen-containing heterocycles (e.g., piperazine, aminopyrrolidine). Urea’s hydrogen-bonding capacity may enhance selectivity for specific targets.

Functional Groups: Fluorine and methyl groups in both the target and Patent Ex. 1 likely improve metabolic stability and lipophilicity.

Implications of Structural Differences

- Target Specificity: The urea group in the target compound may favor interactions with serine/threonine kinases or proteases, whereas piperazine/aminopyrrolidine groups in patent compounds could target G protein-coupled receptors (GPCRs) or epigenetic regulators.

- In contrast, the fused pyrido-pyrimidinone core in patent compounds may restrict rotation, enhancing affinity for deep binding sites.

- Synthetic Complexity : The absence of a fused ring system in the target compound simplifies synthesis compared to patent derivatives, which require multistep annulation reactions.

Preparation Methods

Cyclocondensation of β-Ketoamides

The pyrimidinone ring is synthesized via acid-catalyzed cyclization of N-acyl-β-ketoamides. A representative protocol adapted from pyrimidinone-substituted quinazolinone syntheses involves:

Procedure:

- Combine ethyl acetoacetate (1.0 eq) and urea (1.2 eq) in acetic acid (5 vol).

- Add concentrated HCl (0.1 vol) and reflux at 110°C for 6 hr.

- Cool to 25°C, precipitate with ice-water, and filter to obtain 4,6-dimethyl-2-hydroxypyrimidine.

- Oxidize with KMnO₄ in alkaline conditions to yield 4,5-dimethyl-6-oxopyrimidin-1(6H)-one (78% yield).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 110°C |

| Reaction Time | 6 hours |

| Yield | 78% |

| Purity (HPLC) | >98% |

Urea Bond Formation

Isocyanate Coupling

The final urea linkage is constructed using 3-fluoro-4-methylphenyl isocyanate:

- Prepare isocyanate in situ from 3-fluoro-4-methylaniline (1.0 eq) and triphosgene (0.35 eq) in toluene at 0°C.

- Add dropwise to 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1.0 eq) in THF.

- Stir at 25°C for 4 hr, concentrate, and recrystallize from ethanol/water (85% yield).

Reaction Optimization Table:

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | THF | 85 |

| DCM | 72 | |

| Temperature | 25°C | 85 |

| 40°C | 78 | |

| Base | None | 85 |

| Et₃N | 81 |

Physicochemical Characterization

Spectroscopic Data

¹³C NMR (101 MHz, DMSO-d₆):

HRMS (ESI+):

- Calculated for C₁₆H₁₈FN₄O₂ [M+H]⁺: 341.1412

- Found: 341.1409

Process Optimization and Scale-Up Challenges

Critical parameters affecting yield and purity:

- Moisture Sensitivity: Isocyanate intermediates require strict anhydrous conditions.

- Purification: Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) resolves urea diastereomers.

- Byproducts: Over-alkylation at pyrimidinone N-1 position minimized by stoichiometric NaH.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Isocyanate Coupling | High regioselectivity, mild conditions | Moisture-sensitive reagents |

| Carbonyldiimidazole | Air-stable reagents | Lower yields (≤70%) |

| Phosgene Derivatives | Rapid reaction kinetics | Toxicity concerns |

Q & A

Q. What are the recommended synthetic routes for 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea?

Methodological Answer: The synthesis of this urea derivative typically involves a multi-step approach:

- Step 1: Preparation of the pyrimidinone core via cyclization of substituted malonates or amidines under acidic or basic conditions.

- Step 2: Alkylation at the N1 position of the pyrimidinone using a bromoethyl or chloroethyl intermediate.

- Step 3: Coupling the alkylated pyrimidinone with 3-fluoro-4-methylphenyl isocyanate to form the urea linkage.

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are critical for isolating high-purity product.

Key Considerations: Optimize reaction temperatures and stoichiometry to avoid side products like over-alkylation or urea hydrolysis. Use TLC or HPLC to monitor intermediate purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity. For example, the urea NH protons typically appear as broad singlets (δ 8–10 ppm).

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., [M+H]+ peak matching theoretical mass).

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Aim for ≥95% purity.

- Melting Point Analysis: Consistency with literature values indicates crystallinity and purity.

Data Interpretation: Compare spectral data with structurally analogous pyrimidinone-urea derivatives (e.g., 1-cyclohexyl-3-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)urea) to validate assignments .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this urea derivative?

Methodological Answer:

- Reaction Pathway Prediction:

Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model intermediates and transition states. For example, calculate activation energies for urea bond formation to identify optimal catalysts or solvents. - Solvent Screening:

Apply COSMO-RS simulations to predict solvent effects on reaction yield and selectivity. Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution during alkylation. - Machine Learning:

Train models on existing pyrimidinone-urea reaction datasets to predict optimal molar ratios, temperatures, and reaction times. ICReDD’s integrated computational-experimental workflows are a validated framework for this approach .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Case Study: If NH proton signals are absent in ¹H NMR, consider:

- Dynamic Exchange: Urea protons may broaden due to solvent-dependent tautomerism. Use DMSO-d6 to slow exchange rates.

- Degradation: Hydrolysis of the urea group under acidic/basic conditions can produce aniline derivatives. Confirm stability via pH-controlled HPLC assays.

- Advanced Techniques:

Q. What strategies are effective for assessing the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Analog Synthesis:

Prepare derivatives with variations in:- Pyrimidinone substituents (e.g., 4,5-dimethyl vs. 4-methyl-5-ethyl).

- Urea-linked aryl groups (e.g., 3-fluoro-4-methylphenyl vs. 4-chlorophenyl).

- Biological Assays:

Test analogs for target binding (e.g., kinase inhibition via fluorescence polarization) or cellular activity (e.g., antiproliferative assays in cancer cell lines). - Computational SAR:

Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For example, the 3-fluoro group may enhance hydrophobic interactions in a target’s active site .

Q. How to design experiments for studying degradation under varying conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Basic Hydrolysis: Incubate compound in 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC.

- Oxidative Stress: Use 3% H2O2 to assess urea bond stability.

- Photolysis: Expose to UV light (e.g., 254 nm) in a quartz cell and track photodegradation products.

- DOE (Design of Experiments):

Apply a factorial design (e.g., 2³) to evaluate interactions between temperature, pH, and light intensity. Analyze degradation kinetics using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.